Fluperlapine
Overview
Description
It was first synthesized in 1979 and has been studied for its efficacy in treating various medical conditions, including schizophrenia, psychosis associated with Parkinson’s disease, depressive symptoms, and dystonia . it was never marketed due to its potential to cause life-threatening agranulocytosis, similar to clozapine .
Mechanism of Action
Fluperlapine, also known as fluoroperlapine, is a morphanthridine (11H-dibenzo[b,e]azepine) atypical antipsychotic with additional antidepressant and sedative effects .
Target of Action
This compound primarily targets various receptors in the body, including serotonin (5-HT) receptors, dopamine (D) receptors, and muscarinic acetylcholine (mACh) receptors . These receptors play crucial roles in various neurological and physiological processes, including mood regulation, motor control, and parasympathetic nervous system function .
Mode of Action
This compound interacts with its targets primarily as an antagonist, meaning it binds to these receptors and inhibits their activity . For instance, it acts as an antagonist for 5-HT receptors, D receptors, and mACh receptors . This inhibition can lead to changes in neurotransmitter levels and neuronal activity, which can influence various physiological and psychological processes .
Biochemical Pathways
This compound’s action primarily affects the cholinergic and noradrenergic systems . By inhibiting the activity of mACh receptors, it can influence the cholinergic system, which plays a role in memory, attention, and other cognitive functions . Similarly, by inhibiting D receptors, it can affect the noradrenergic system, which is involved in the regulation of attention, emotions, sleeping, dreaming, and learning .
Pharmacokinetics
The pharmacokinetics of any drug can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter activity and neuronal function. By acting as an antagonist at various receptors, this compound can modulate the activity of neurons and influence neurotransmitter levels . This can lead to changes in various physiological and psychological processes, including mood regulation, motor control, and cognitive function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that individual factors, such as a person’s age, sex, health status, and genetic makeup, can also influence a drug’s pharmacokinetics and pharmacodynamics .
Biochemical Analysis
Biochemical Properties
Fluperlapine and clozapine have shown the most pronounced anticholinergic effects. This compound was equipotent with clozapine in displacing [3H]-QNB from muscarinic receptors of the calf cerebral cortex . It has been found to interact with cholinergic and noradrenergic systems .
Cellular Effects
This compound’s effects on cellular function are primarily related to its interactions with cholinergic and noradrenergic systems. It has been found to have a significant impact on these systems, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has a marked affinity for α1-adrenoceptors but a negligible affinity for α2-adrenoceptors .
Temporal Effects in Laboratory Settings
This compound’s effects on cellular function have been observed over time in laboratory settings. It has been found to be an inhibitor of the reuptake of NA .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to be as effective as imipramine in antagonizing tetrabenazine-induced ptosis in the rat .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to have effects on metabolic flux and metabolite levels .
Preparation Methods
Fluperlapine can be synthesized through a series of chemical reactions involving the formation of the dibenzo[b,e]azepine core structure. The synthetic route typically involves the following steps:
Formation of the dibenzo[b,e]azepine core: This involves the cyclization of appropriate precursors to form the core structure.
Introduction of the fluorine atom: The fluorine atom is introduced at the 3-position of the dibenzo[b,e]azepine core.
Attachment of the piperazine ring: The piperazine ring is attached to the 6-position of the dibenzo[b,e]azepine core.
Industrial production methods for this compound would involve scaling up these synthetic steps while ensuring the purity and yield of the final product. Reaction conditions such as temperature, pressure, and the use of catalysts would be optimized to achieve efficient production.
Chemical Reactions Analysis
Fluperlapine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in this compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Fluperlapine serves as a model compound for studying the synthesis and reactivity of dibenzo[b,e]azepine derivatives.
Biology: Research on this compound has provided insights into its interactions with various biological targets, including neurotransmitter receptors.
Comparison with Similar Compounds
Fluperlapine is structurally and pharmacologically similar to clozapine and perlapine . Like clozapine, this compound is not cataleptogenic, causes sedation and muscle relaxation, and has anticholinergic properties . this compound has a lower affinity for dopamine receptors compared to clozapine, which may contribute to its reduced risk of extrapyramidal side effects . Other similar compounds include chlorpromazine and haloperidol, which are classical neuroleptics with different receptor binding profiles and side effect profiles .
Properties
IUPAC Name |
3-fluoro-6-(4-methylpiperazin-1-yl)-11H-benzo[c][1]benzazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3/c1-22-8-10-23(11-9-22)19-17-5-3-2-4-14(17)12-15-6-7-16(20)13-18(15)21-19/h2-7,13H,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWGMKKHCLHVIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(CC4=CC=CC=C42)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046123 | |
Record name | Fluperlapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67121-76-0 | |
Record name | Fluperlapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67121-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluperlapine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067121760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluperlapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUPERLAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWG253M961 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Fluperlapine interact with the dopaminergic system?
A1: this compound demonstrates a unique interaction with the dopaminergic system. While it exhibits a lower binding affinity for dopamine D2 receptors compared to typical antipsychotics like haloperidol , it effectively enhances dopamine turnover in the striatum . This suggests a potential involvement with other dopaminergic mechanisms beyond direct D2 receptor antagonism.
Q2: What is the role of serotonin receptors in this compound's action?
A2: Research highlights this compound's significant affinity for serotonin receptors, particularly 5-HT2 and 5-HT6 subtypes , . Notably, its higher affinity for 5-HT2 receptors compared to dopamine D2 receptors is a hallmark of atypical antipsychotics and might contribute to its reduced extrapyramidal side effects compared to typical antipsychotics .
Q3: Does this compound influence dopamine release in the brain?
A3: Microdialysis studies in freely moving rats reveal that this compound, similar to clozapine, increases the release of dopamine and its metabolites in both the striatum and prefrontal cortex . This effect appears to be mediated, at least in part, through D1 receptors .
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H21FN2 and its molecular weight is 312.39 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A6: While the provided abstracts do not specify detailed spectroscopic data, research suggests that techniques like mass spectrometry and NMR spectroscopy have been employed to characterize this compound and its metabolites , .
Q6: How is this compound metabolized in the body?
A7: Studies indicate that this compound undergoes extensive metabolism, primarily through oxidation, with 7-hydroxythis compound identified as a major metabolite . Both cytochrome P450 enzymes and flavin-dependent monooxygenases contribute to its metabolism .
Q7: Does the route of administration influence this compound's absorption and metabolism?
A8: Research in rats revealed that the route of administration (diet vs. gavage) impacts this compound's pharmacokinetic profile . Despite similar overall absorption, the peak concentration of radioactivity was achieved earlier and at a higher level with gavage compared to dietary administration. This difference in exposure to the parent drug and its metabolites might contribute to varying toxicological findings observed between the two routes .
Q8: What is the role of cytochrome P450 2D6 in this compound metabolism?
A9: In vitro studies demonstrate that this compound is metabolized by cytochrome P450 2D6 (CYP2D6), a polymorphic enzyme in humans . This suggests that interindividual variability in CYP2D6 activity could contribute to the observed variability in this compound kinetics.
Q9: What is known about the toxicity profile of this compound?
A10: Research indicates that this compound, like its structural analog clozapine, carries a risk of agranulocytosis , . Studies point towards the potential involvement of a reactive iminoquinone metabolite in this adverse effect, similar to the mechanism proposed for clozapine-induced agranulocytosis .
Q10: Are there any studies investigating the oxidative potential of this compound?
A11: While some studies suggest this compound might be less susceptible to peroxidase-mediated oxidation compared to clozapine , further research is needed to fully elucidate its oxidative potential and its link to potential hematological side effects.
Q11: Does this compound offer any advantages over typical antipsychotics?
A13: Clinical observations suggest that this compound may have a lower propensity to induce extrapyramidal side effects compared to typical antipsychotics like haloperidol . This advantage is often attributed to its atypical pharmacological profile, particularly its higher affinity for 5-HT2 receptors over D2 receptors .
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